SAR-100842
CAS No.: 1195941-38-8
Cat. No.: VC0542444
Molecular Formula: C27H27NO5
Molecular Weight: 445.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1195941-38-8 |
|---|---|
| Molecular Formula | C27H27NO5 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid |
| Standard InChI | InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31) |
| Standard InChI Key | SOJDTNUCCXWTMG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC |
| Canonical SMILES | CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Basic Properties
SAR-100842 (Fipaxalparant) is a small molecule drug with the molecular formula C27H27NO5 and a molecular weight of 445.5 g/mol . It is also known by various synonyms including Edg-2 receptor inhibitor 1 . The compound is identified by the CAS number 1195941-38-8 .
| Property | Value |
|---|---|
| Chemical Name | Fipaxalparant (SAR-100842) |
| Molecular Formula | C27H27NO5 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1195941-38-8 |
| Synonyms | Edg-2 receptor inhibitor 1, SAR-100842, SAR100842 |
| Drug Class | Lysophosphatidic acid receptor antagonist |
| Development Status | Maximum clinical trial phase II |
Mechanism of Action
SAR-100842 functions as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1) . Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays significant roles in various cellular processes including cell proliferation, migration, survival, and differentiation through its interactions with specific G protein-coupled receptors .
In vitro studies have demonstrated that SAR-100842 exhibits inhibitory activity across multiple G-protein signaling pathways:
-
It showed weak inhibitory activity (25-30%) on Gαq signal transduction at a concentration of 10 μM in an RH7777 cell line expressing the LPA1 receptor .
-
SAR-100842 fully inhibited LPA-driven Gαi signaling with an IC50 of 52.5 ± 12 nM .
-
The compound inhibited LPA-mediated G-protein signaling leading to β-arrestin recruitment and activation with an IC50 of 31 ± 8.5 nM .
-
At concentrations of 1 and 10 μM, SAR-100842 showed significant inhibition of Gα12/13 signaling in the MeT-5A cell line .
| Signaling Pathway | Effect | IC50 or Concentration |
|---|---|---|
| Gαq signal transduction | Weak inhibition (25-30%) | 10 μM |
| Gαi signaling | Full inhibition | 52.5 ± 12 nM |
| β-arrestin recruitment | Full inhibition | 31 ± 8.5 nM |
| Gα12/13 signaling | Significant inhibition | 1 and 10 μM |
Target engagement was confirmed in clinical studies through the reduced expression of LPA-related genes in skin samples from patients treated with SAR-100842, providing evidence that the compound effectively inhibits the LPAR1 pathway in vivo .
Preclinical Studies
In Vitro Studies
In cell-based assays, SAR-100842 demonstrated significant effects on cell migration, a key process in fibrosis development:
-
At a concentration of 50 μM, it reduced the migration of MDA-MD-231T cells through a collagen membrane toward both fetal bovine serum (FBS) and LPA chemoattractants .
-
Similarly, at 50 μM, SAR-100842 reduced the migration of 4T1-Luc2 cells toward both FBS and LPA .
These findings suggest that SAR-100842 can effectively inhibit cellular processes associated with tissue fibrosis by blocking LPA1 receptor signaling.
Animal Model Studies
SAR-100842 has shown promising antifibrotic effects in multiple animal models:
-
In a mouse model of bleomycin-induced skin fibrosis, treatment with SAR-100842 at 30 mg/kg twice daily significantly reversed dermal thickness, inhibited myofibroblast differentiation, and reduced skin collagen content .
-
The compound also significantly reduced the expression of CXCL-1 and IL-13, which are associated with the TH-2 cytokine environment typically found in systemic sclerosis (SSc) .
-
Similar antifibrotic properties were observed using the Tsk-1 mouse model .
-
Mechanistic investigations revealed that the antifibrotic effects of LPA1 receptor blockade might be mediated partly through inhibition of the Wnt signaling pathway .
Pharmacokinetics
Limited pharmacokinetic data from preclinical studies indicate that SAR-100842 has:
These parameters suggest favorable drug absorption and a reasonable duration of action for twice-daily dosing in humans.
Clinical Trials
Phase II Trial Design
A phase II clinical trial was conducted to evaluate SAR-100842 in patients with diffuse cutaneous systemic sclerosis (dcSSc) :
-
The study followed an 8-week double-blind, randomized, placebo-controlled design, followed by a 16-week open-label extension with SAR-100842 .
-
Patients with early dcSSc who had a baseline modified Rodnan skin thickness score (MRSS) of at least 15 were included .
-
The primary endpoint was safety during the double-blind phase .
-
Exploratory endpoints included the identification of an LPA-induced gene signature in patients' skin and changes in the MRSS .
-
A total of 32 patients were randomized: 15 received SAR-100842 and 17 received placebo. Thirty patients participated in the open-label extension study .
-
The dosage was 300 mg twice daily (total daily dose of 600 mg) .
Therapeutic Applications
Current Indications Under Investigation
SAR-100842 has been primarily investigated for:
-
Diffuse cutaneous systemic sclerosis (dcSSc): The primary focus of clinical development, with completed phase II trials .
-
Other fibrotic diseases: The compound may have potential applications in related fibrotic conditions based on its mechanism of action .
Current Development Status
As of the most recent information available, SAR-100842 (Fipaxalparant) has reached a maximum clinical trial phase of II across all indications and has three investigational indications . The developmental progress suggests continuing interest in this compound as a potential therapeutic agent for fibrotic conditions.
The development of SAR-100842 represents part of a broader trend in targeting lysophosphatidic acid receptors for therapeutic purposes. Other compounds in this class include BMS-986020 (previously AM152), which has been investigated for idiopathic pulmonary fibrosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume